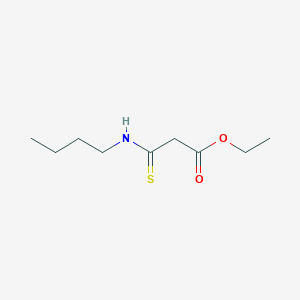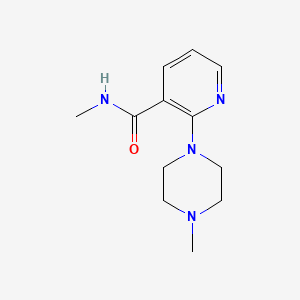
3-Pyridinecarboxamide, N-methyl-2-(4-methyl-1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, N-methyl-2-(4-methyl-1-piperazinyl)-: is an organic compound belonging to the class of aromatic anilides It is characterized by the presence of a pyridine ring, a carboxamide group, and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxamide, N-methyl-2-(4-methyl-1-piperazinyl)- typically involves the reaction of 3-pyridinecarboxylic acid with N-methyl-4-methylpiperazine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: In biological research, it is utilized to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, it is employed in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers and coatings.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, N-methyl-2-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
類似化合物との比較
Nicotinamide: Shares the pyridinecarboxamide structure but lacks the piperazine moiety.
Isonicotinamide: An isomer with the carboxamide group in a different position on the pyridine ring.
N-methyl-4-pyridone-3-carboxamide: Similar in structure but with a different functional group arrangement.
Uniqueness: 3-Pyridinecarboxamide, N-methyl-2-(4-methyl-1-piperazinyl)- is unique due to the presence of both the piperazine and pyridinecarboxamide groups. This combination imparts distinct chemical and biological properties, making it versatile for various applications.
特性
CAS番号 |
52943-15-4 |
|---|---|
分子式 |
C12H18N4O |
分子量 |
234.30 g/mol |
IUPAC名 |
N-methyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N4O/c1-13-12(17)10-4-3-5-14-11(10)16-8-6-15(2)7-9-16/h3-5H,6-9H2,1-2H3,(H,13,17) |
InChIキー |
ULTOYBRJGTUCSN-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


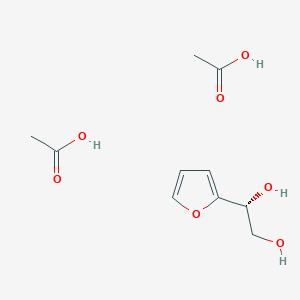



![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)
![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)

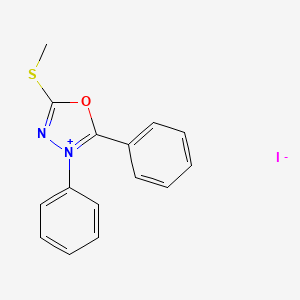

![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
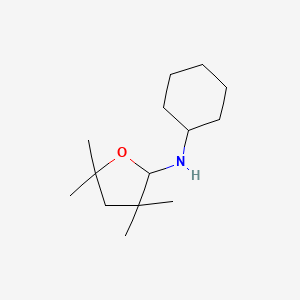
![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
